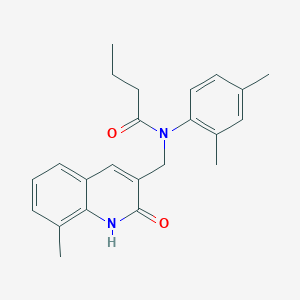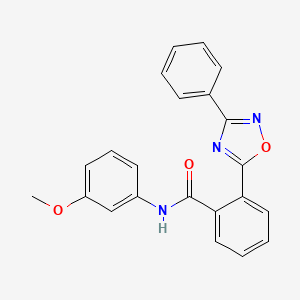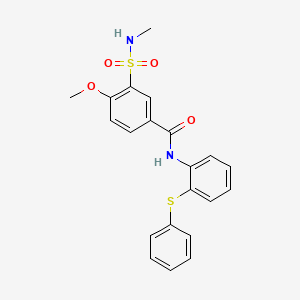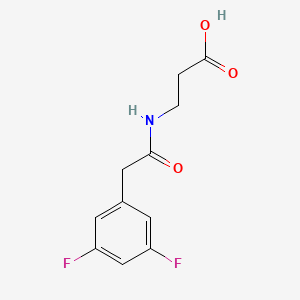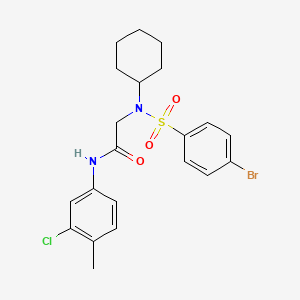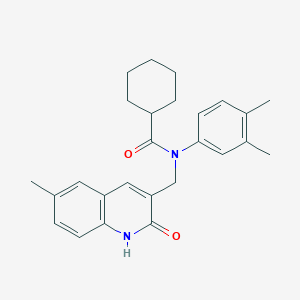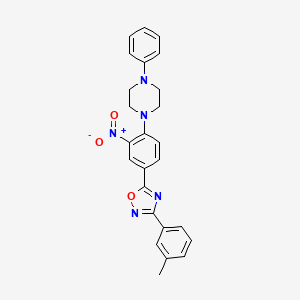
5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-3-(m-tolyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-3-(m-tolyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the oxadiazole family, which is known for its diverse biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.
Mecanismo De Acción
The exact mechanism of action of 5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-3-(m-tolyl)-1,2,4-oxadiazole is not fully understood. However, studies suggest that this compound exerts its biological activities by interacting with various molecular targets, including enzymes, receptors, and DNA.
Biochemical and Physiological Effects:
Several biochemical and physiological effects of this compound have been reported. These include:
1. Inhibition of cell proliferation: This compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
2. Modulation of immune response: this compound has been found to modulate the immune response by regulating the production of cytokines and chemokines.
3. Reduction of inflammation: This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-3-(m-tolyl)-1,2,4-oxadiazole is its diverse biological activities, which make it a potential candidate for the development of new drugs. However, this compound has some limitations, including its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
Several future directions for the research on 5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-3-(m-tolyl)-1,2,4-oxadiazole can be explored, including:
1. Structural modification: The synthesis of new analogs of this compound with improved biological activities and pharmacokinetics can be explored.
2. Combination therapy: The potential of this compound in combination with other drugs for the treatment of cancer and other diseases can be investigated.
3. Mechanistic studies: Further studies on the mechanism of action of this compound can be conducted to gain a better understanding of its biological activities.
Conclusion:
In conclusion, this compound is a promising compound with diverse biological activities. Its potential therapeutic applications in the treatment of cancer, infectious diseases, and inflammatory disorders make it an attractive candidate for further research. However, more studies are required to fully understand its mechanism of action and to develop new analogs with improved pharmacokinetics and biological activities.
Métodos De Síntesis
The synthesis of 5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-3-(m-tolyl)-1,2,4-oxadiazole involves the reaction of 4-(4-phenylpiperazin-1-yl)aniline with m-tolylglyoxal in the presence of nitric acid and sulfuric acid. This reaction leads to the formation of the intermediate product, which is then cyclized with the help of acetic anhydride and sodium acetate to yield the final product.
Aplicaciones Científicas De Investigación
5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-3-(m-tolyl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications. Some of the significant research areas include:
1. Antitumor activity: Studies have shown that this compound exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
2. Antimicrobial activity: This compound has also been shown to possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as several fungal strains.
3. Anti-inflammatory activity: this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
3-(3-methylphenyl)-5-[3-nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3/c1-18-6-5-7-19(16-18)24-26-25(33-27-24)20-10-11-22(23(17-20)30(31)32)29-14-12-28(13-15-29)21-8-3-2-4-9-21/h2-11,16-17H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPXVKYAAJFUMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=C(C=C3)N4CCN(CC4)C5=CC=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

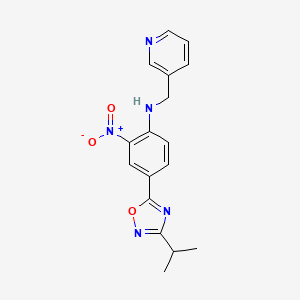
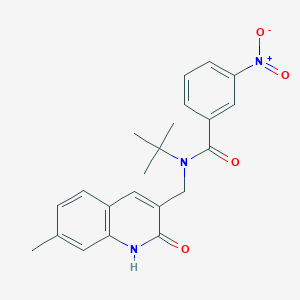

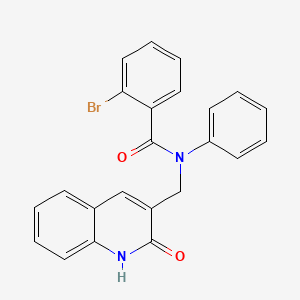
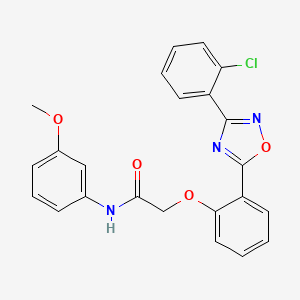

![N-({N'-[(Z)-(3-bromophenyl)methylidene]hydrazinecarbonyl}methyl)-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B7701491.png)
